molecular formula C34H46N8O10 B12393758 Glu-Ala-Leu-Phe-Gln-pNA

Glu-Ala-Leu-Phe-Gln-pNA

Cat. No.: B12393758
M. Wt: 726.8 g/mol
InChI Key: SINNUWCKIZVIJU-KKASSDGMSA-N
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Description

Glu-Ala-Leu-Phe-Gln-pNA, also known as H-Glu-Ala-Leu-Phe-Gln-pNA, is a synthetic peptide substrate used in biochemical research. It is specifically designed to be a substrate for proteases, particularly the 3C-like protease from Chiba virus and human rhinovirus-14. The compound has a molecular weight of 726.78 and a chemical formula of C₃₄H₄₆N₈O₁₀ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glu-Ala-Leu-Phe-Gln-pNA involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, Glu, is attached to a solid resin support.

    Sequential addition of amino acids: The remaining amino acids (Ala, Leu, Phe, Gln) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Glu-Ala-Leu-Phe-Gln-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between Gln and pNA is cleaved, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically.

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released upon cleavage of the peptide bond .

Scientific Research Applications

Glu-Ala-Leu-Phe-Gln-pNA is widely used in scientific research for the following applications:

Mechanism of Action

Glu-Ala-Leu-Phe-Gln-pNA exerts its effects by serving as a substrate for specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Gln and pNA. This cleavage releases p-nitroaniline, which can be detected and quantified. The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Similar Compounds

    Glu-Ala-Leu-Phe-Gln-AMC: Another peptide substrate with a similar sequence but with 7-amino-4-methylcoumarin (AMC) instead of pNA.

    Glu-Ala-Leu-Phe-Gln-R110: A substrate with rhodamine 110 (R110) as the chromophore.

Uniqueness

Glu-Ala-Leu-Phe-Gln-pNA is unique due to its use of p-nitroaniline as the chromophore, which allows for easy spectrophotometric detection. This makes it particularly useful for high-throughput screening assays and kinetic studies .

Properties

Molecular Formula

C34H46N8O10

Molecular Weight

726.8 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H46N8O10/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45)/t20-,24-,25-,26-,27-/m0/s1

InChI Key

SINNUWCKIZVIJU-KKASSDGMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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